molecular formula C9H17NO2 B15311400 Methyl 3-[(3R)-piperidin-3-yl]propanoate CAS No. 917977-34-5

Methyl 3-[(3R)-piperidin-3-yl]propanoate

Cat. No.: B15311400
CAS No.: 917977-34-5
M. Wt: 171.24 g/mol
InChI Key: VJCAJSGDZGKOBU-MRVPVSSYSA-N
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Description

Methyl 3-[(3R)-piperidin-3-yl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3R)-piperidin-3-yl]propanoate typically involves the esterification of 3-[(3R)-piperidin-3-yl]propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3R)-piperidin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3R)-piperidin-3-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3R)-piperidin-3-yl]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3R)-piperidin-3-yl]propanoate is unique due to the presence of the (3R)-piperidin-3-yl group, which imparts specific stereochemical properties and biological activity. This makes it a valuable compound for the development of stereoselective drugs and other bioactive molecules .

Properties

CAS No.

917977-34-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-[(3R)-piperidin-3-yl]propanoate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

VJCAJSGDZGKOBU-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)CC[C@H]1CCCNC1

Canonical SMILES

COC(=O)CCC1CCCNC1

Origin of Product

United States

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